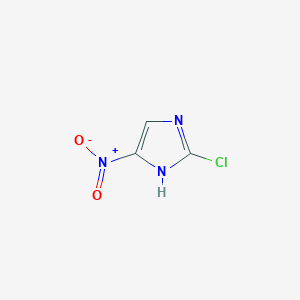
4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine hydrochloride
Descripción general
Descripción
4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine hydrochloride is a chemical compound with the molecular formula C9H11ClN4. It is known for its applications in organic synthesis and as an intermediate in the production of various organic compounds, including drugs, dyes, and pesticides . This compound appears as a white crystalline powder and is soluble in water and organic solvents such as ethanol and acetone .
Métodos De Preparación
The synthesis of 4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine hydrochloride typically involves the reaction of benzylamine with 1H-1,2,4-triazole-1-methanol, followed by the addition of hydrochloric acid . The reaction conditions and steps can be adjusted and optimized according to specific experimental requirements . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine hydrochloride undergoes various chemical reactions, including condensation and substitution reactions . Common reagents used in these reactions include acids, bases, and other organic compounds. The major products formed from these reactions depend on the specific reagents and conditions used. For example, it can react with other compounds to form new organic molecules, which can be used in further synthesis processes .
Aplicaciones Científicas De Investigación
4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine hydrochloride has several scientific research applications. It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and pesticides . In medicinal chemistry, it has been studied for its potential anticancer properties. For instance, derivatives of this compound have shown potent inhibitory activities against cancer cell lines such as MCF-7 and HCT-116 . Additionally, it is used in the development of new materials and as a building block in organic synthesis .
Mecanismo De Acción
The mechanism of action of 4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine hydrochloride involves its interaction with specific molecular targets and pathways. In the context of its anticancer properties, it has been observed to inhibit the proliferation of cancer cells by inducing apoptosis . The exact molecular targets and pathways involved may vary depending on the specific derivative and its application.
Comparación Con Compuestos Similares
4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine hydrochloride can be compared with other similar compounds such as 1-(4-Nitrophenyl)methyl-1,2,4-triazole and 1-(4-Hydrazinophenyl)methyl-1H-1,2,4-triazole . These compounds share similar structural features but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific reactivity and the range of applications it offers in organic synthesis and medicinal chemistry .
Propiedades
IUPAC Name |
4-(1,2,4-triazol-1-ylmethyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.ClH/c10-9-3-1-8(2-4-9)5-13-7-11-6-12-13;/h1-4,6-7H,5,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDYLAMMQSHIOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470809 | |
| Record name | 4-[(1H-1,2,4-Triazol-1-yl)methyl]aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144235-64-3 | |
| Record name | 4-[(1H-1,2,4-Triazol-1-yl)methyl]aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1,2,4-Triazol-1-ylmethyl)aniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















